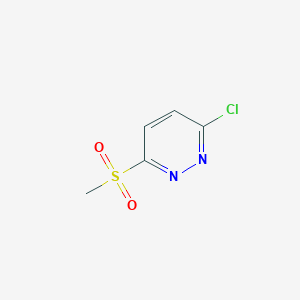

3-Chloro-6-(methylsulfonyl)pyridazine

Description

Properties

IUPAC Name |

3-chloro-6-methylsulfonylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-3-2-4(6)7-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHGCLPAHGFCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291247 | |

| Record name | 3-chloro-6-(methylsulfonyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7145-62-2 | |

| Record name | 3-Chloro-6-(methylsulfonyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7145-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-(methylsulfonyl)pyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007145622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7145-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-(methylsulfonyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-(methylsulfonyl)pyridazine

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic pathway for 3-chloro-6-(methylsulfonyl)pyridazine, a heterocyclic compound of significant interest as a versatile intermediate in the development of novel pharmaceutical and agrochemical agents. The synthesis is dissected into a logical, multi-step sequence, beginning with the widely available precursor, maleic hydrazide. This document furnishes researchers, chemists, and drug development professionals with detailed experimental protocols, mechanistic insights, and critical process considerations. The primary route detailed involves the chlorination of a pyridazinediol, followed by a regioselective nucleophilic aromatic substitution to introduce a methylthio- moiety, and culminating in a controlled oxidation to the target sulfone. Each step is substantiated with data from peer-reviewed literature and patents to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyridazine Core

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of biologically active molecules, including antihypertensive, anticancer, and anti-inflammatory agents.[1][4]

Within this chemical class, this compound (CAS 7145-62-2) stands out as a crucial building block.[5] The molecule possesses two distinct reactive sites: the chlorine atom, which is susceptible to nucleophilic displacement, and the methylsulfonyl group, an electron-withdrawing moiety that activates the pyridazine ring and can serve as a metabolic soft spot or a key pharmacophoric element. Its synthesis, therefore, is a critical enabling step for a multitude of research and development programs. This guide elucidates the most reliable and field-proven pathway for its preparation.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient synthetic strategy. The primary disconnection occurs at the sulfur-carbon bond of the sulfone, leading back to a thioether precursor. This thioether, in turn, is derived from a readily accessible dichlorinated pyridazine.

This analysis establishes a robust three-step linear sequence, which forms the core of our discussion:

-

Chlorination: Synthesis of the key intermediate, 3,6-dichloropyridazine, from pyridazine-3,6-diol (the tautomer of maleic hydrazide).

-

Methylthiolation: Regioselective conversion of 3,6-dichloropyridazine to 3-chloro-6-(methylthio)pyridazine.

-

Oxidation: Final transformation of the thioether into the desired this compound.

Synthetic Pathway and Experimental Protocols

This section provides a detailed, step-by-step examination of the most efficient synthetic route, complete with validated experimental protocols.

Step 1: Synthesis of the Key Intermediate: 3,6-Dichloropyridazine

The synthesis of 3,6-dichloropyridazine is a cornerstone of pyridazine chemistry. The most common industrial and laboratory-scale method involves the dehydration and chlorination of pyridazine-3,6-diol (maleic hydrazide) using phosphorus oxychloride (POCl₃).[6][7][8]

Causality of Reagent Choice: Pyridazine-3,6-diol exists in tautomeric equilibrium with its diketo form. Phosphorus oxychloride serves as both a powerful chlorinating agent and a dehydrating agent, effectively driving the reaction towards the desired aromatic 3,6-dichloropyridazine product.

Experimental Protocol: Chlorination of Pyridazine-3,6-diol

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add pyridazine-3,6-diol (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 4.0-5.0 eq) to the flask at room temperature.[8] The reaction is exothermic.

-

Reaction: Heat the reaction mixture to 80-110 °C and maintain for 4-12 hours.[6][8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Quenching: Slowly and cautiously pour the resulting viscous residue onto crushed ice or into an ice-cold saturated sodium bicarbonate solution to neutralize the acidic mixture to a pH of ~8.[8] Caution: This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from hexane or ethanol to yield 3,6-dichloropyridazine as a white solid.[7]

Data Summary: Reaction Conditions for 3,6-Dichloropyridazine Synthesis

| Molar Ratio (Diol:POCl₃) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (GC) | Reference |

| 1:1.5 | Chloroform | 50 | 4 | 72.35 | 99.03 | [6] |

| 1:3 | Chloroform | 65 | 3.5 | 86.0 | - | [6] |

| 1:5 | Neat | 80 | 12 (Overnight) | 85.0 | - | [8] |

Step 2: Methylthiolation via Nucleophilic Aromatic Substitution (SNAr)

With 3,6-dichloropyridazine in hand, the next step is the regioselective substitution of one chlorine atom with a methylthio- group. This is typically achieved by reacting it with sodium thiomethoxide (NaSMe).

Mechanistic Rationale: The pyridazine ring is electron-deficient due to the two electronegative nitrogen atoms, making it susceptible to nucleophilic aromatic substitution. The reaction proceeds via a Meisenheimer complex intermediate. The substitution occurs preferentially at one of the chloro-positions.

Experimental Protocol: Synthesis of 3-chloro-6-(methylthio)pyridazine [9]

-

Setup: Dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium thiomethoxide (NaSMe, ~1.0-1.1 eq), either as a solution or portion-wise as a solid, while maintaining the temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with ethyl acetate or a similar organic solvent (3x volumes).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford 3-chloro-6-(methylthio)pyridazine.

Step 3: Oxidation of Thioether to Sulfone

The final step is the oxidation of the electron-rich sulfur atom of 3-chloro-6-(methylthio)pyridazine to the corresponding sulfone. This transformation requires a robust oxidizing agent.

Causality of Reagent Choice: Common reagents for this oxidation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), or potassium peroxymonosulfate (Oxone®). Using approximately two equivalents of the oxidant ensures the full conversion of the thioether to the sulfone, bypassing the intermediate sulfoxide stage. The choice of oxidant can depend on factors like substrate compatibility, cost, and ease of workup. m-CPBA is highly effective and generally provides clean reactions.

Experimental Protocol: Synthesis of this compound

-

Setup: Dissolve 3-chloro-6-(methylthio)pyridazine (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform in a round-bottom flask.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (2.0-2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize excess oxidant.

-

Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a colorless crystalline powder.[10]

Safety Information

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

m-Chloroperoxybenzoic Acid (m-CPBA): A strong oxidizing agent that can be shock-sensitive, especially when dry. It is a potential skin and eye irritant. Avoid inhalation and contact.

-

Sodium Thiomethoxide (NaSMe): A corrosive and malodorous compound. Handle with care in a fume hood.

-

General Precautions: The synthesis involves exothermic reactions and the handling of hazardous materials. Standard laboratory safety procedures should be strictly followed at all times.[10]

Conclusion

The synthesis of this compound is reliably achieved through a robust and scalable three-step sequence starting from maleic hydrazide. This pathway, involving chlorination with POCl₃, regioselective methylthiolation, and subsequent oxidation, is well-documented and provides high yields of the target compound. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and materials science.

References

- 1. jocpr.com [jocpr.com]

- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repositorium.uminho.pt [repositorium.uminho.pt]

- 5. Pyridazine, 3-chloro-6-(methylsulfonyl)- | CAS 7145-62-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 7. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]

- 8. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 9. PubChemLite - 3-chloro-6-(methylthio)pyridazine (C5H5ClN2S) [pubchemlite.lcsb.uni.lu]

- 10. chembk.com [chembk.com]

physicochemical properties of 3-Chloro-6-(methylsulfonyl)pyridazine

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-(methylsulfonyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyridazine core. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a diverse range of biological targets. The presence of a reactive chlorine atom and an electron-withdrawing methylsulfonyl group makes this molecule a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science.[1][2] Pyridazine derivatives have been explored for various therapeutic applications, including as anticancer agents and as modulators of central nervous system (CNS) targets.[2][3][4]

This guide provides a comprehensive overview of the core , offering field-proven insights and methodologies for its characterization. The content is structured to deliver not just data, but also the underlying scientific rationale for its application in research and development.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's foundational properties begins with its identity and structure.

-

IUPAC Name: this compound

-

CAS Number: 7145-62-2[5]

-

Molecular Formula: C₅H₅ClN₂O₂S[5]

-

Canonical SMILES: CS(=O)(=O)c1cc(Cl)nn1[5]

The structure consists of a six-membered aromatic pyridazine ring substituted with a chlorine atom at the 3-position and a methylsulfonyl (-SO₂CH₃) group at the 6-position. The electron-deficient nature of the pyridazine ring is further enhanced by the strong electron-withdrawing capacity of the sulfonyl group, which significantly influences the molecule's reactivity.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental and biological systems, influencing everything from reaction conditions to bioavailability. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Type | Source(s) |

| Molecular Weight | 192.62 g/mol | Calculated | [5][6] |

| Appearance | Colorless crystalline powder | Experimental | [7] |

| Melting Point | 126-130 °C | Experimental | [7] |

| Boiling Point | 451.4 °C at 760 mmHg | Predicted | [5][7] |

| Density | 1.486 g/cm³ | Predicted | [5][7] |

| pKa | -2.66 ± 0.10 | Predicted | [7] |

| Solubility | Almost insoluble in water; Soluble in organic solvents | Experimental | [7] |

| Storage Condition | Under inert gas (Nitrogen or Argon) at 2-8°C | Recommendation | [7] |

Note: Predicted values are derived from computational models and should be confirmed experimentally for critical applications.

Reactivity, Stability, and Handling

Reactivity Profile: The chemical behavior of this compound is dominated by two key features:

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 3-position is highly susceptible to displacement by nucleophiles. The electron-deficient pyridazine ring, further activated by the opposing methylsulfonyl group, facilitates this reaction. This makes the compound an excellent precursor for introducing a wide array of functional groups (e.g., amines, alkoxides, thiols), which is a cornerstone of its utility in constructing libraries of derivatives for drug screening.[1]

-

Sulfonyl Group Chemistry: While the sulfonyl group itself is generally stable, the protons on the adjacent methyl group can exhibit some acidity and may be susceptible to reaction under strong basic conditions.

Stability and Storage: The compound is reported to be stable under standard room temperature and pressure.[7] However, for long-term integrity, certain precautions are essential. It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C).[7] It is crucial to avoid exposure to light, heat, and strong oxidizing agents to prevent degradation.[7]

Caption: Nucleophilic Aromatic Substitution (SₙAr) workflow.

Analytical and Spectroscopic Characterization

A robust analytical workflow is critical to confirm the identity, purity, and structure of any chemical entity. While specific experimental spectra for this compound are not widely published, its expected spectral characteristics can be reliably predicted based on its structure.

Expected Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the three protons of the methyl group (-SO₂CH₃) in the downfield region, and two doublets corresponding to the two protons on the pyridazine ring. The exact chemical shifts will depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum should display signals for the five unique carbon atoms in the molecule: one for the methyl group and four for the carbons of the pyridazine ring.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the molecular weight. A key diagnostic feature would be the isotopic pattern for a molecule containing one chlorine atom, showing a significant M+2 peak with an intensity approximately one-third of the M⁺ peak.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. Key vibrations would include strong, asymmetric and symmetric stretches for the S=O bonds of the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions), C=N stretching vibrations within the pyridazine ring, and a C-Cl stretching vibration.

Caption: A typical workflow for chemical characterization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the methods used for characterization must be robust and self-validating. The following are standard, field-proven protocols for determining key physicochemical properties.

Protocol 1: Melting Point Determination via Capillary Method

-

Rationale: The melting point is a fundamental physical property that serves as a crucial indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.

-

Methodology:

-

Finely powder a small sample of the crystalline solid.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat rapidly to about 15-20 °C below the expected melting point (126 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range between these two temperatures is the melting range.

-

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. By separating the sample into its components, it allows for the quantification of the main peak relative to any impurities.

-

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point for molecules of this polarity.

-

Mobile Phase: A gradient elution is typically used for purity analysis.

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape).

-

Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

-

A typical gradient might run from 5% B to 95% B over 10-15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1-1.0 mg/mL) in a suitable solvent like acetonitrile.

-

Analysis: Inject the sample and record the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties. Its high reactivity, particularly in nucleophilic aromatic substitution reactions, establishes it as a critical building block for the synthesis of novel compounds in medicinal chemistry. A thorough understanding and experimental validation of its properties, using the standardized protocols outlined in this guide, are essential for its effective and reliable application in any research and development program.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridazine, 3-chloro-6-(methylsulfonyl)- | CAS 7145-62-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 7145-62-2 | this compound | Next Peptide [nextpeptide.com]

- 7. Pyridazine, 3-chloro-6-(methylsulfonyl)- [chembk.com]

An In-Depth Technical Guide to 3-Chloro-6-(methylsulfonyl)pyridazine (CAS 7145-62-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring is a privileged scaffold in drug discovery, valued for its unique physicochemical properties.[1][2] Its weak basicity, high dipole moment, and capacity for dual hydrogen-bonding are critical for drug-target interactions.[1][3] These characteristics contribute to its use in developing novel therapeutics with improved pharmacological profiles, including reduced cytochrome P450 inhibition and lower cardiac hERG potassium channel interaction.[1] The recent FDA approvals of drugs like relugolix and deucravacitinib, which incorporate a pyridazine core, underscore the growing importance of this heterocycle in modern medicine.[1]

3-Chloro-6-(methylsulfonyl)pyridazine serves as a versatile intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the methylsulfonyl group, combined with the reactive chlorine atom, makes it an ideal starting material for introducing the pyridazine moiety into a wide range of molecular architectures.

Physicochemical and Spectral Data

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7145-62-2 | [4] |

| Molecular Formula | C₅H₅ClN₂O₂S | [4][5] |

| Molecular Weight | 192.62 g/mol | [4][5] |

| Appearance | Colorless crystalline powder | [6] |

| Melting Point | 126-130°C | [6] |

| Boiling Point | 451.4 °C at 760 mmHg | [4][7] |

| Density | 1.486 g/cm³ | [4][6] |

| Flash Point | 226.8 °C | [4][7] |

| Solubility | Almost insoluble in water, soluble in organic solvents | [6] |

| SMILES | Clc1ccc(nn1)S(=O)(=O)C | [4] |

Note: Some values are predicted.

Spectral Analysis

Synthesis and Experimental Protocols

The synthesis of pyridazine derivatives often involves cyclization reactions followed by functional group manipulations. While a direct, detailed synthesis for this compound was not found, a general understanding can be derived from the synthesis of analogous compounds. A plausible synthetic route could involve the oxidation of a corresponding thioether, which itself could be prepared from a dichloropyridazine precursor.

Conceptual Synthesis Workflow

Caption: Conceptual synthetic pathway to this compound.

General Protocol for Chlorination of a Pyridazinone Precursor

Many pyridazine syntheses start from a pyridazinone core, which is subsequently chlorinated.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of the appropriate 6-(methylsulfonyl)pyridazin-3(2H)-one in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is neutral to slightly basic.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the two key functional groups: the chloro substituent and the methylsulfonyl group.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 3-position is susceptible to displacement by various nucleophiles. The electron-withdrawing pyridazine ring and the methylsulfonyl group activate the chlorine for SNAr. This allows for the introduction of a wide range of functionalities, including amines, alcohols, and thiols, which is a cornerstone of its utility in medicinal chemistry.

-

Cross-Coupling Reactions: The chloro group can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Illustrative Reaction Scheme

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Development

The pyridazine scaffold is a component of numerous biologically active compounds, and this compound is a key intermediate in the synthesis of many such molecules.[10] Its derivatives have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: Pyridazine derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[10]

-

Anti-inflammatory and Analgesic Agents: The scaffold has been incorporated into molecules with anti-inflammatory and pain-relieving properties.

-

Antiviral and Antimicrobial Agents: Certain pyridazine-containing compounds have shown activity against various viruses and bacteria.

The ability to readily modify the 3-position of the pyridazine ring allows for the systematic exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12][13]

-

Ventilation: Handle in a well-ventilated area, such as a chemical fume hood.[12][13][14]

-

In case of contact:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11][12]

-

Skin: Wash off immediately with soap and plenty of water.[11][13][15]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[12][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11][13][15]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11][13]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[11][12][13][15]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique electronic and steric properties, coupled with its reactivity, make it an important tool for medicinal chemists and drug discovery scientists. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in the laboratory.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridazine, 3-chloro-6-(methylsulfonyl)- | CAS 7145-62-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 7145-62-2 | this compound | Next Peptide [nextpeptide.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]

- 9. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Molecular Structure of 3-Chloro-6-(methylsulfonyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and applications of 3-Chloro-6-(methylsulfonyl)pyridazine (CAS No. 7145-62-2). As a key heterocyclic intermediate, this compound is of significant interest in medicinal chemistry and drug development. This document elucidates its structural features through spectroscopic analysis, outlines common synthetic pathways, discusses its chemical reactivity, and explores its role as a versatile building block in the creation of pharmacologically active agents. The content herein is structured to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this molecule in their work.

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2] The compound this compound incorporates three key functional groups onto this core: a chloro group, a methylsulfonyl group, and the pyridazine ring itself. This specific combination of features makes it a highly reactive and versatile building block for organic synthesis. The electron-withdrawing nature of both the chloro and methylsulfonyl substituents significantly influences the electronic properties and reactivity of the pyridazine ring, making it a valuable synthon for developing novel therapeutic agents.[3] This guide will delve into the specific molecular characteristics that underpin its utility.

Physicochemical and Structural Properties

A foundational understanding of a molecule's physical and chemical properties is essential for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 7145-62-2 | [4][5] |

| Molecular Formula | C₅H₅ClN₂O₂S | [4][5] |

| Molecular Weight | 192.62 g/mol | [4][6] |

| Appearance | Colorless crystalline powder | [7] |

| Melting Point | 126-130 °C | [7] |

| Boiling Point | 451.4 °C at 760 mmHg | [4] |

| Density | 1.486 g/cm³ | [4] |

| Solubility | Almost insoluble in water, soluble in organic solvents. | [7] |

| SMILES | Clc1ccc(nn1)S(=O)(=O)C | [4] |

These properties are critical for designing reaction conditions, purification procedures, and formulation strategies.

Molecular Structure and Spectroscopic Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Structural Diagram

The two-dimensional structure illustrates the connectivity of the atoms, featuring the heterocyclic pyridazine ring substituted at the 3- and 6-positions.

Caption: 2D Structure of this compound.

Spectroscopic Data (Predicted and Reported)

While specific experimental spectra for this exact compound are not widely published in detail, data from analogous structures allow for a reliable prediction of its key spectral features.[8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic protons on the pyridazine ring are expected to appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong deshielding effects of the heteroatoms and electron-withdrawing substituents. The methyl protons of the sulfonyl group would appear as a sharp singlet further upfield (typically δ 3.0-3.5 ppm).

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum would show five distinct carbon signals. The two aromatic carbons bonded to hydrogen would appear in the typical aromatic region (δ 120-140 ppm). The carbons directly attached to the chlorine and sulfur atoms would be shifted further downfield due to the electronegativity of these atoms. The methyl carbon would be found in the upfield region (δ 30-45 ppm).

-

IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups. Characteristic peaks would include:

-

~3100-3000 cm⁻¹ (C-H aromatic stretch)

-

~1600-1450 cm⁻¹ (C=C and C=N ring stretching)

-

~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹ (asymmetric and symmetric SO₂ stretching, respectively)

-

~800-700 cm⁻¹ (C-Cl stretch)

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (192.62 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Synthesis and Reactivity

General Synthetic Approach

This compound is typically synthesized from more readily available pyridazine precursors. A common strategy involves the oxidation of a corresponding thioether, which itself can be prepared from a dichloropyridazine.

Caption: General synthetic workflow for this compound.

Protocol: Synthesis via Oxidation

-

Step 1: Thioether Formation: 3,6-Dichloropyridazine is reacted with a nucleophile like sodium thiomethoxide.[10] This is a standard nucleophilic aromatic substitution where one of the chlorine atoms is displaced by the thiomethoxide anion to yield 3-chloro-6-(methylthio)pyridazine.

-

Step 2: Oxidation: The resulting 3-chloro-6-(methylthio)pyridazine is then subjected to oxidation. Common oxidizing agents for converting sulfides to sulfones include meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®). This step must be carefully controlled to ensure complete oxidation to the sulfone without affecting other parts of the molecule.

Chemical Reactivity

The reactivity of this compound is dominated by the chloro and methylsulfonyl groups, which render the pyridazine ring electron-deficient.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 3-position is highly activated towards displacement by nucleophiles. The strong electron-withdrawing effect of the adjacent ring nitrogen and the para-sulfonyl group stabilizes the intermediate Meisenheimer complex, facilitating the reaction. This makes the compound an excellent precursor for introducing a wide variety of functional groups (e.g., amines, alkoxides, azides) at this position.[11]

-

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of C-C or C-N bonds and the synthesis of more complex, substituted pyridazine derivatives.[12]

Applications in Medicinal Chemistry and Drug Development

The pyridazine scaffold is a cornerstone in the development of new drugs.[1] The specific structure of this compound makes it a valuable intermediate in synthesizing molecules for various therapeutic targets.

-

Anti-inflammatory Agents: Pyridazine and pyridazinone derivatives have been extensively studied as potent anti-inflammatory agents, with some acting as selective COX-2 inhibitors or inhibitors of inflammatory cytokines like TNF-α and IL-6.[13][14] The reactivity of the chloro group allows for the facile introduction of pharmacophores designed to interact with the active sites of these targets.

-

Anticancer Agents: Numerous pyridazine derivatives have demonstrated promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK).[15] This compound serves as a starting point for building molecules that can dock into the ATP-binding pockets of these kinases.

-

Kinase Inhibitors: The general structure is well-suited for creating kinase inhibitors. For instance, related pyridazine compounds have been used to synthesize p38 MAP kinase inhibitors, which are targets for treating autoimmune and inflammatory diseases.[12][16]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Safety: The compound may be toxic if ingested and can cause skin and eye irritation.[7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[12] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid direct contact with skin and eyes. In case of accidental contact, rinse immediately with plenty of water and seek medical advice.[7]

-

Storage: Store in a cool, dry place away from strong oxidizing agents, light, and heat to ensure stability.[7]

Conclusion

This compound is a pivotal chemical intermediate whose value lies in the strategic placement of its functional groups on the biologically significant pyridazine core. The interplay between the reactive chloro group and the activating methylsulfonyl moiety provides a robust platform for synthetic diversification. This guide has detailed its fundamental molecular structure, physicochemical properties, and synthetic accessibility, providing researchers with the necessary technical knowledge to leverage this compound in the rational design and development of novel, high-value molecules for therapeutic applications.

References

- 1. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. CAS 107228-51-3: Pyridazine, 3,6-dichloro-4-(1-methylethyl… [cymitquimica.com]

- 4. Pyridazine, 3-chloro-6-(methylsulfonyl)- | CAS 7145-62-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 7145-62-2 | this compound | Next Peptide [nextpeptide.com]

- 7. chembk.com [chembk.com]

- 8. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]

- 10. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. 3-氯-6-甲基哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]

Spectroscopic Characterization of 3-Chloro-6-(methylsulfonyl)pyridazine: A Technical Guide

This technical guide provides a detailed spectroscopic analysis of the heterocyclic compound 3-Chloro-6-(methylsulfonyl)pyridazine. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. In the absence of publicly available experimental spectra, this guide synthesizes predicted data based on established principles of spectroscopy and data from analogous structures, while also providing robust, field-proven protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Features

This compound possesses a distinct molecular architecture that informs its spectroscopic signature. The molecule consists of a pyridazine ring substituted with a chloro group and a methylsulfonyl group. These functional groups induce specific electronic effects that are critical for interpreting the spectral data.

Molecular Formula: C₅H₅ClN₂O₂S[1][2][3]

Molecular Weight: 192.62 g/mol [1]

Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide invaluable structural information.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the pyridazine ring. These protons form an AX spin system, and their chemical shifts are influenced by the electron-withdrawing effects of the chloro and methylsulfonyl substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 8.0 - 8.2 | Doublet | 9.0 - 9.5 |

| H5 | 7.8 - 8.0 | Doublet | 9.0 - 9.5 |

| CH₃ | 3.3 - 3.5 | Singlet | N/A |

-

Rationale: The protons on the pyridazine ring are expected to be downfield due to the aromatic nature of the ring and the presence of two electronegative nitrogen atoms. The methylsulfonyl group is strongly electron-withdrawing, which will further deshield the adjacent protons. The methyl group protons will appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule. Four signals are expected for the pyridazine ring carbons and one for the methyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 150 - 155 |

| C6 | 158 - 162 |

| C4 | 125 - 130 |

| C5 | 128 - 132 |

| CH₃ | 40 - 45 |

-

Rationale: The carbons attached to the electronegative chlorine (C3) and the sulfonyl group (C6) are expected to be the most downfield. The other two pyridazine carbons (C4 and C5) will appear at intermediate chemical shifts. The methyl carbon will be the most upfield signal.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| C=N, C=C stretch (pyridazine ring) | 1550 - 1650 | Medium to Strong |

| S=O stretch (sulfonyl) | 1300 - 1350 and 1140 - 1160 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

-

Rationale: The characteristic stretches of the aromatic C-H bonds and the pyridazine ring will be present. The most prominent peaks will be the strong, sharp absorptions corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group. The C-Cl stretch will appear in the fingerprint region.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a baseline correction and label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum

For this compound, Electron Ionization (EI) would be a suitable ionization method.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 192. The presence of chlorine will result in a characteristic M+2 peak at m/z 194 with an intensity of approximately one-third of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Key Fragmentation Pathways:

-

Loss of the methyl group (•CH₃) from the molecular ion to give a fragment at m/z 177.

-

Loss of the sulfonyl group (•SO₂CH₃) to yield a fragment corresponding to 3-chloropyridazine.

-

Cleavage of the pyridazine ring can lead to a variety of smaller fragments.

-

Experimental Protocol for MS Data Acquisition

Caption: General workflow for mass spectrometry analysis.

Conclusion

References

potential biological activity of sulfonylpyridazines

An In-depth Technical Guide on the Potential Biological Activity of Sulfonylpyridazines

Abstract

The sulfonylpyridazine scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of these activities, intended for researchers, scientists, and drug development professionals. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of sulfonylpyridazine derivatives, exploring their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document synthesizes current research to explain the causality behind experimental designs and provides detailed protocols, data summaries, and pathway visualizations to serve as a foundational resource for advancing the therapeutic potential of this versatile chemical class.

Introduction: The Sulfonylpyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of a pyridazine ring with a sulfonamide group creates the sulfonylpyridazine scaffold, a chemical entity that has garnered significant attention in drug discovery. Pyridazine and its derivatives are recognized for a wide array of pharmacological effects, including antihypertensive, analgesic, and anticancer activities.[1][2] The sulfonamide group, famous since the discovery of its antibacterial properties, is a cornerstone pharmacophore known to impart a range of biological actions, from antimicrobial and anticancer to anti-inflammatory effects.[3][4] The combination of these two moieties results in a scaffold with advantageous physicochemical properties and the ability to interact with diverse biological targets, making it a fertile ground for the development of novel therapeutic agents.[2]

Chemical Features and Synthetic Accessibility

The sulfonylpyridazine core is synthetically versatile, allowing for functionalization at various positions on the pyridazine ring.[5] This adaptability enables chemists to systematically modify the molecule's structure to optimize potency, selectivity, and pharmacokinetic properties. Common synthetic routes often involve the condensation of β-aroylpropionic acids with 4-hydrazinobenzenesulfonamide or its derivatives, providing a straightforward entry to a library of diverse compounds.[6][7] This synthetic tractability is a key factor driving the exploration of this scaffold.

Anticancer Activity: Targeting Key Oncogenic Pathways

Sulfonylpyridazine derivatives have emerged as potent anticancer agents, exhibiting activity against a wide spectrum of human cancer cell lines, including leukemia, non-small-cell lung cancer, breast cancer, melanoma, and colon cancer.[6][8][9] Their mechanism of action is often multi-faceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Multi-Targeted Kinase Inhibition

A primary mechanism underlying the anticancer effects of sulfonylpyridazines is the inhibition of various protein kinases.[2][3] Molecular docking studies have shown that specific derivatives can bind strongly to the active sites of kinases such as VEGFR-2, a key regulator of angiogenesis, and others linked to cell proliferation like BRAF, MEK2, CDK4, and KIT.[3][9]

Furthermore, some derivatives have been engineered as potent dual inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[10] The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10] Dual inhibition can lead to a more effective therapeutic outcome by simultaneously blocking parallel signaling pathways.[10] For instance, compound 22c , a sulfonamide methoxypyridine derivative, showed potent inhibitory activity against PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM), leading to cell cycle arrest and apoptosis.[10]

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, sulfonylpyridazines can trigger programmed cell death (apoptosis) and halt the cell division cycle. Studies on pyridazinone-based diarylurea derivatives revealed that lead compounds could induce cell cycle arrest in the G0-G1 phase. Gene expression analysis demonstrated that these compounds upregulate pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2, tipping the cellular balance towards apoptosis.[9] Similarly, other pyridazine derivatives have been found to arrest the cell cycle in the S phase and induce apoptosis through intrinsic mitochondria-mediated pathways.

Summary of In Vitro Anticancer Activity

The cytotoxic effects of various sulfonylpyridazine derivatives have been quantified against numerous cancer cell lines. The data is typically presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 4e | MCF-7 (Breast) | Cytotoxicity | 1 - 10 | [3][8] |

| 4f | SK-MEL-28 (Melanoma) | Cytotoxicity | 1 - 10 | [3][8] |

| 2g | HL-60 (TB) (Leukemia) | Growth Inhibition | < 2 | [6] |

| 2g | NCI-H522 (Lung) | Growth Inhibition | < 2 | [6] |

| 10l | A549 (Lung) | Growth Inhibition | 1.66 - 100 | [9] |

| 17a | various | Growth Inhibition | 1.66 - 100 | [9] |

| 22c | HCT-116 (Colon) | Proliferation | 0.020 | [10] |

| 22c | MCF-7 (Breast) | Proliferation | 0.130 | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Objective: To determine the IC50 value of a sulfonylpyridazine derivative against a specific cancer cell line.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A Broad Spectrum of Action

Sulfonylpyridazine derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi.[6][11]

Antibacterial Efficacy

These compounds exhibit broad-spectrum antibacterial activity. Numerous studies have reported their efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[11][12][13]

A noteworthy development is the discovery of sulfonylpyridines with selective and potent action against Chlamydia trachomatis, the most common sexually transmitted bacterial pathogen.[14] These compounds are presumed to target the cylindrical protease of Chlamydia. The lead compound from this series was highly active against C. trachomatis but did not affect the growth of S. aureus or E. coli, indicating a desirable bacterial selectivity.[14] This selectivity is crucial for minimizing disruption to the natural microbiome.

Antifungal Properties

In addition to antibacterial effects, several sulfonylpyridazine derivatives have shown good antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus.[6][11]

Summary of Antimicrobial Activity

The potency of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyridazine-thiourea derivative | S. aureus | 2 - 4 | [12] |

| Pyridazine-thiourea derivative | E. coli | 4 - 16 | [12] |

| Pyridazine-sulfonamide derivative | C. albicans | 8 | [12] |

| Pyridazine-sulfonamide derivative | C. parapsilosis | 8 | [12] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism.[12]

Objective: To determine the MIC of a sulfonylpyridazine derivative against bacterial and fungal strains.

Methodology:

-

Inoculum Preparation: Grow the microbial culture overnight. Dilute the culture in an appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration (e.g., 5x10⁵ CFU/mL).

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

The pyridazinone core, often found in sulfonylpyridazine derivatives, is a leading structure for developing anti-inflammatory agents with the significant advantage of having low ulcerogenic effects.[5][15]

Mechanism of Action: COX-2 Inhibition and Beyond

A key mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Some pyridazinone derivatives have been identified as potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[16][17] By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

References

- 1. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of some novel sulfamoylphenyl-pyridazinone as anti-inflammatory agents (Part-II * ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Synthesis of some pyridazine derivatives carrying urea, thiourea, and sulfonamide moieties and their antimicrobial activity | Semantic Scholar [semanticscholar.org]

- 13. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity [mdpi.com]

Initial Bioassay Screening of 3-Chloro-6-(methylsulfonyl)pyridazine: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridazine Scaffold

The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to virology.[1] Its unique physicochemical properties, including its polarity and hydrogen bonding capacity, make it an attractive moiety for designing novel therapeutics.[2] This guide focuses on the initial bioassay screening of a novel pyridazine derivative, 3-Chloro-6-(methylsulfonyl)pyridazine. The presence of the methylsulfonyl group, reminiscent of the sulfonylurea class of drugs, hints at potential interactions with specific cellular targets, while the chlorinated pyridazine core is a common feature in kinase inhibitors.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic and robust workflow for the initial in vitro characterization of this compound. As we lack prior knowledge of this compound's specific biological activity, our approach will begin with broad phenotypic screening to identify any significant cellular effects, followed by a cascade of more targeted assays to elucidate its mechanism of action and potential therapeutic value.[1][5]

Part 1: Primary Screening - A Phenotypic Approach to Hit Discovery

For a novel compound with an unknown mechanism of action, a phenotypic screen is the most effective starting point.[1][2] This approach allows us to observe the overall effect of the compound on a cellular system without preconceived notions about its target.[6] Our primary screen will focus on assessing the compound's impact on cell viability and cytotoxicity across a diverse panel of human cancer cell lines.

Rationale for Cell Line Selection

The initial cell line panel should be broad enough to capture a wide range of potential anticancer activities. We recommend a panel that includes representatives from major cancer types, such as:

-

Lung Carcinoma: A549, NCI-H460

-

Breast Carcinoma: MCF-7 (ER+), MDA-MB-231 (Triple-Negative)

-

Colorectal Carcinoma: HCT116, HT-29

-

Prostate Carcinoma: PC-3, LNCaP

-

Leukemia: K562, Jurkat

This diverse panel increases the probability of identifying cell-type-specific activity, which can provide early clues about the compound's mechanism of action.

Experimental Workflow for Primary Cytotoxicity Screening

The following diagram illustrates the workflow for the primary screening of this compound.

References

- 1. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]

- 2. Phenotypic Screening Services | CRO services [oncodesign-services.com]

- 3. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

Methodological & Application

Introduction: The Versatility of a Privileged Heterocyclic Scaffold

An In-Depth Technical Guide to the Synthesis of Derivatives from 3-Chloro-6-(methylsulfonyl)pyridazine

This compound is a highly functionalized pyridazine derivative that has emerged as a critical building block for researchers in medicinal chemistry and materials science. The pyridazine core is a recognized pharmacophore present in numerous biologically active compounds, and its derivatives exhibit a wide range of activities.[1][2] The strategic placement of a chloro substituent at the 3-position and a potent electron-withdrawing methylsulfonyl group at the 6-position creates a unique electronic environment. This configuration renders the C3 position exceptionally susceptible to nucleophilic attack and amenable to modern cross-coupling methodologies, making it an ideal scaffold for the synthesis of diverse molecular libraries.

This guide provides a comprehensive overview of the primary synthetic transformations involving this compound, focusing on two cornerstone reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Each section includes a detailed explanation of the underlying mechanistic principles, step-by-step experimental protocols, and insights into the causal factors guiding experimental design.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a powerful method for forging new bonds at the electron-deficient C3 position of the pyridazine ring. The reaction proceeds through a mechanism distinct from SN1 or SN2 reactions common to alkyl halides.[3]

Mechanistic Rationale: Addition-Elimination Pathway

The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence.[3][4]

-

Nucleophilic Addition: A nucleophile attacks the electron-poor carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] The negative charge is delocalized across the pyridazine ring and is further stabilized by the potent electron-withdrawing effects of the adjacent ring nitrogens and the C6-methylsulfonyl group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.

The presence of the aza nitrogens in the pyridazine ring, combined with the sulfonyl group, significantly enhances the electrophilicity of the C3 carbon, making these reactions proceed under relatively mild conditions compared to less activated aryl chlorides.[6]

General Workflow for SNAr Reactions

Caption: General workflow for SNAr reactions.

Protocol 1.1: Synthesis of 3-Amino-6-(methylsulfonyl)pyridazine Derivatives

This protocol describes the reaction with amine nucleophiles. The choice of base is critical; for weakly basic amines, an external non-nucleophilic base is often required to scavenge the HCl generated.

Step-by-Step Methodology:

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration), add the desired primary or secondary amine (1.1-1.5 eq).

-

Add a suitable non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). The base neutralizes the HCl formed during the reaction, driving it to completion.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

The product often precipitates as a solid. Collect the solid by filtration. If no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 3-amino-6-(methylsulfonyl)pyridazine derivative.

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Aniline | K₂CO₃ | DMF | 100 | 85-95 |

| Morpholine | DIPEA | DMSO | 90 | 90-98 |

| Benzylamine | K₂CO₃ | NMP | 110 | 80-90 |

| 1H-Pyrazole | NaH | THF/DMF | 60-80 | 75-85 |

Protocol 1.2: Synthesis of 3-Alkoxy/Aryloxy-6-(methylsulfonyl)pyridazine Derivatives

For oxygen nucleophiles, a strong base is typically required to deprotonate the alcohol or phenol, generating a more potent alkoxide or phenoxide nucleophile.

Step-by-Step Methodology:

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of the desired alcohol or phenol (1.2 eq) in a dry polar aprotic solvent like Tetrahydrofuran (THF) or DMF.

-

Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq), portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the nucleophile.

-

Add a solution of this compound (1.0 eq) in the same dry solvent to the mixture.

-

Heat the reaction to 60-100 °C and monitor its progress.

-

After completion, carefully quench the reaction at 0 °C by the slow addition of water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Perform a standard aqueous work-up, dry the organic phase, and concentrate.

-

Purify the residue by column chromatography to obtain the target ether.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C3 position. The Suzuki-Miyaura coupling is among the most widely used due to the stability and commercial availability of boronic acid reagents.[1]

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine, forming a Pd(II) complex. This is often the rate-limiting step for chloro-heterocycles.[7]

-

Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base.

-

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The Suzuki-Miyaura Catalytic Cycle

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2.1: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling this compound with various boronic acids. The choice of catalyst, ligand, and base is crucial for success, especially with a relatively unreactive chloro-heterocycle.

Step-by-Step Methodology:

-

To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Add a palladium catalyst. For chloro-substrates, catalysts with electron-rich, bulky phosphine ligands are often effective. Examples include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%).

-

Add a solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water or 1,2-dimethoxyethane (DME)/water (e.g., in a 4:1 ratio).

-

Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture and dilute it with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer one or two more times.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude material via silica gel chromatography to isolate the desired biaryl or heteroaryl-aryl product.

| Boronic Acid | Catalyst | Base | Solvent | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75-85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 80-90 |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 70-80 |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 65-75 |

Conclusion

This compound stands as a testament to the power of strategic functionalization in heterocyclic chemistry. Its activated chlorine atom provides a reliable handle for introducing a vast range of chemical diversity through robust and well-understood synthetic methods like Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to leverage this versatile scaffold in the creation of novel molecules with significant potential in pharmaceuticals, agrochemicals, and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-6-(methylsulfonyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridazine Core in Modern Chemistry